Entecavir

描述

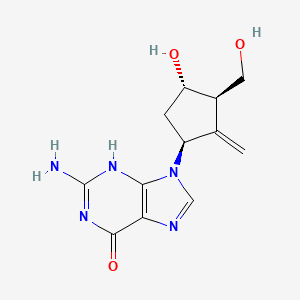

Structure

3D Structure

属性

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-FXQIFTODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046446 |

Source

|

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L |

Source

|

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off white powder | |

CAS No. |

142217-69-4 |

Source

|

| Record name | Entecavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entecavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTECAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Entecavir's Tripartite Blockade of HBV Polymerase: A Mechanistic Deep Dive

Affiliation: Advanced Antiviral Research Division

Abstract: Entecavir (ETV) stands as a cornerstone in the therapeutic arsenal against chronic Hepatitis B virus (HBV) infection. Its profound and sustained viral suppression stems from a multi-faceted inhibition of the viral reverse transcriptase (RT), an enzyme indispensable for HBV replication. This technical guide elucidates the intricate molecular mechanisms underpinning this compound's action, providing a detailed exploration for researchers, virologists, and drug development professionals. We will dissect the tripartite inhibition of the HBV polymerase's core functions: priming, reverse transcription, and DNA synthesis. Furthermore, we will delve into the structural basis of its high potency and the genetic determinants of resistance, offering a comprehensive perspective grounded in authoritative research. This guide aims to provide not only a deep understanding of this compound's mechanism but also practical insights into the experimental methodologies used to characterize its antiviral activity.

The Central Target: Understanding the Multifunctional HBV Polymerase

The Hepatitis B virus polymerase is a unique and complex enzyme, central to the virus's replication strategy. Unlike other DNA viruses, HBV replicates via a process of reverse transcription of an RNA intermediate, a hallmark of retroviruses. The HBV polymerase is a large, multi-domain protein that orchestrates three distinct catalytic activities essential for the synthesis of the viral genome.[1][2] These domains are the terminal protein (TP), a spacer, the reverse transcriptase (RT), and an RNase H domain.[1][2][3][4]

-

Priming: The initiation of DNA synthesis is a protein-primed event.[2] The polymerase itself, specifically a tyrosine residue within the TP domain, acts as the primer for the synthesis of the first (negative) DNA strand.[1][5] This process begins with the polymerase binding to a specific stem-loop structure on the pregenomic RNA (pgRNA) called the epsilon (ε) loop.[6] The polymerase's TP domain provides a tyrosine residue that serves as the hydroxyl group for the covalent attachment of the first dGTP nucleotide.[1][5]

-

Reverse Transcription: Following priming, the polymerase, now covalently attached to this short DNA primer, commences the synthesis of the full-length, single-stranded negative-sense DNA, using the pgRNA as a template.[5][7] This process is characterized by the polymerase's RNA-dependent DNA polymerase activity.[1]

-

DNA-Dependent DNA Synthesis: After the pgRNA template is degraded by the polymerase's RNase H activity, the newly synthesized negative-sense DNA strand serves as the template for the synthesis of the positive-sense DNA strand.[1] This DNA-dependent DNA polymerase activity results in the formation of the characteristic partially double-stranded, relaxed circular DNA (rcDNA) found in mature virions.[1]

This trifunctional nature of the HBV polymerase presents multiple opportunities for therapeutic intervention. This compound is a prime example of a nucleoside analog designed to exploit these vulnerabilities at multiple stages.[5]

This compound's Molecular Onslaught: A Tripartite Inhibition

This compound is a guanosine nucleoside analog that, upon entering the host cell, undergoes phosphorylation by host cellular kinases to its active triphosphate form, this compound triphosphate (ETV-TP).[8][9][10] ETV-TP then acts as a competitive substrate for the natural deoxyguanosine triphosphate (dGTP) for incorporation by the HBV polymerase.[8][10][11][12] The true elegance and potency of this compound lie in its ability to disrupt all three key functions of the polymerase.[5][7][9][13]

Inhibition of Priming

The very first step of viral replication, the priming of DNA synthesis, is a key target of ETV-TP.[7][8] By competing with the natural dGTP, ETV-TP can be incorporated at the very beginning of the negative-strand DNA, thereby impeding the initial stages of viral replication.[8] This premature termination of the priming event prevents the formation of a functional polymerase-DNA complex, thereby halting any subsequent replication steps.

Disruption of Reverse Transcription

Should priming with dGTP occur normally, ETV-TP presents a second formidable barrier during the elongation of the negative-sense DNA strand. As the polymerase moves along the pgRNA template, it will eventually encounter a cytosine base. Here, ETV-TP can again compete with dGTP for incorporation.[8] The incorporation of this compound monophosphate (ETV-MP) into the growing DNA chain leads to chain termination.[8][14] This premature termination halts the elongation of the viral DNA.[8]

Blockade of Positive-Strand DNA Synthesis

In the final stage of genome replication, the synthesis of the positive-strand DNA is also susceptible to inhibition by ETV-TP.[8] The polymerase utilizes the newly synthesized negative-strand DNA as a template. At positions where a guanine is required, ETV-TP can be incorporated, once again leading to the termination of DNA synthesis.[8] This comprehensive, multi-stage inhibition is a key factor in this compound's potent antiviral activity and the high barrier to the development of clinical resistance.[8][15]

The following diagram illustrates the tripartite mechanism of action of this compound on the HBV polymerase.

References

- 1. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]

- 2. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Spacer Domain in Hepatitis B Virus Polymerase: Plugging a Hole or Performing a Role? — Immunology [immunology.ox.ac.uk]

- 5. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. The saga of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Update on this compound in the management of severe forms of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound: a step forward in combating hepatitis B disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

Entecavir: A Deep Dive into Molecular Architecture and Antiviral Strategy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Entecavir, marketed under the brand name Baraclude, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2][3] It is a highly potent and selective antiviral agent, classified as a carbocyclic nucleoside analog of 2'-deoxyguanosine.[4][5] Its clinical success stems from a unique molecular structure that dictates a multifaceted mechanism of action, leading to profound suppression of viral replication and a high genetic barrier to resistance.[2][6] This guide provides an in-depth analysis of this compound's molecular architecture, its intricate interaction with the HBV polymerase, the critical relationship between its structure and activity, and the experimental methodologies used to characterize its function.

The Molecular Blueprint of this compound

This compound's efficacy is intrinsically linked to its distinct chemical structure, which mimics the natural nucleoside deoxyguanosine while incorporating key modifications that enhance its therapeutic profile.

Chemical Identity:

-

Chemical Name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one[5]

-

Molecular Formula: C₁₂H₁₅N₅O₃[4]

The structure consists of a guanine base attached to a carbocyclic cyclopentane ring. This carbocyclic moiety is a critical feature, replacing the furanose sugar found in natural nucleosides. This substitution confers stability against enzymatic cleavage by phosphorylases, thereby prolonging its intracellular presence. A pivotal element of this carbocyclic ring is the exocyclic methylene (=CH₂) group, which is indispensable for its potent antiviral activity.[7][8]

Caption: Molecular components of this compound.

Mechanism of Action: A Tripartite Inhibition of HBV Polymerase

This compound exerts its antiviral effect by targeting the HBV polymerase, a multi-functional enzyme essential for viral replication.[2][6] The process is not direct; this compound is a prodrug that requires intracellular activation.

Intracellular Activation Pathway:

-

Uptake: this compound enters the host cell.

-

Phosphorylation: Host cellular kinases sequentially phosphorylate this compound to its monophosphate, diphosphate, and finally, its active triphosphate form, this compound triphosphate (ETV-TP).[6][9]

-

Accumulation: ETV-TP has a long intracellular half-life of approximately 15 hours, allowing for sustained inhibitory pressure on the virus.[9][10]

Once formed, ETV-TP potently and selectively inhibits all three functional activities of the HBV polymerase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[9][11]

-

Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis, where the polymerase primes its own reverse transcription.[6][9][11]

-

Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pre-genomic RNA (pgRNA) template.[6][9][11]

-

Inhibition of Positive-Strand DNA Synthesis: ETV-TP prevents the synthesis of the positive-strand DNA, the final step in completing the viral genome.[6][11]

Incorporation of ETV-TP into the growing viral DNA chain results in functional chain termination.[12] Although this compound possesses a 3'-hydroxyl group, which typically allows for chain elongation, its unique carbocyclic structure creates steric constraints that prevent the subsequent addition of nucleotides, effectively halting DNA synthesis.[12]

Caption: this compound's mechanism of action.

Structure-Activity Relationship (SAR): The Keys to Potency

The high potency of this compound is not accidental but a result of specific structural features optimized for interaction with the HBV polymerase.

-

The Exocyclic Methylene Group: This is arguably the most critical feature for this compound's high potency. Studies comparing this compound to analogs lacking this group show a significant drop in antiviral activity.[7] Three-dimensional modeling suggests this moiety fits into a unique hydrophobic pocket within the dNTP binding site of the HBV polymerase, enhancing binding affinity and potency.[12]

-

The Carbocyclic Ring: This modification provides two key advantages. First, it locks the molecule in a conformation that is favorable for binding to the polymerase. Second, it imparts resistance to degradation by cellular enzymes that would typically cleave the glycosidic bond of a natural nucleoside.

-

Stereochemistry: The specific stereochemistry of the cyclopentyl ring's substituents ((1S,3R,4S)) is crucial for the correct positioning of the hydroxyl and hydroxymethyl groups, mimicking the 3'- and 5'-hydroxyls of deoxyguanosine, which are essential for recognition by both cellular kinases and the viral polymerase.

Antiviral Potency and Resistance Profile

This compound demonstrates exceptional potency against both wild-type and lamivudine-resistant HBV strains. Its high genetic barrier to resistance is a significant clinical advantage.

| Parameter | Wild-Type HBV | Lamivudine-Resistant HBV (rtM204V) | Note |

| EC₅₀ | 0.004 µM | 0.026 µM (median) | EC₅₀ is the concentration for 50% reduction in HBV DNA synthesis in cell culture.[9] |

| Kᵢ (for HBV Polymerase) | 0.0012 µM | - | Kᵢ is the inhibition constant for the enzyme. |

Data compiled from product information and scientific literature.[9]

Resistance to this compound in treatment-naïve patients is rare, occurring in about 1% of patients after five years of therapy.[13] It typically requires a "two-hit" mechanism. The virus must first acquire a primary lamivudine resistance mutation (e.g., rtM204V/I often accompanied by rtL180M).[13] This initial mutation slightly reduces susceptibility to this compound. Subsequently, one or more secondary mutations at positions like rtT184, rtS202, or rtM250 are required for clinically significant resistance to emerge.[13][14]

Key Experimental Methodologies

Workflow: Chemical Synthesis of this compound

The total synthesis of this compound is a complex multi-step process. While numerous routes have been developed, a common strategy involves the stereoselective construction of the functionalized carbocyclic core, followed by coupling with a protected guanine derivative.

Caption: Generalized synthetic workflow for this compound.

Protocol: In Vitro Antiviral Activity Assay (EC₅₀ Determination)

This protocol outlines a standard method for determining the concentration of this compound that inhibits 50% of HBV replication in a cell culture system.

Objective: To quantify the antiviral potency of this compound against HBV.

Materials:

-

HepG2 cells (human liver cell line)

-

Plasmids containing a greater-than-unit-length HBV genome

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound stock solution

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Methodology:

-

Cell Seeding: Plate HepG2 cells in multi-well plates and allow them to adhere overnight.

-

Transfection: Transfect the cells with the HBV-containing plasmid using a suitable transfection reagent. This initiates HBV gene expression and replication.

-

Drug Treatment: After 24 hours, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound (e.g., from 0.0001 µM to 1 µM). Include a "no-drug" control.

-

Incubation: Incubate the treated cells for 4-5 days to allow for viral replication.

-

DNA Extraction: Lyse the cells and selectively extract intracellular HBV core-associated DNA. This step is crucial to ensure only replicated viral DNA is measured, not the input plasmid DNA.

-

Quantification: Quantify the amount of HBV DNA in each sample using a validated qPCR assay targeting a specific region of the HBV genome.

-

Data Analysis: Plot the percentage of HBV DNA inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.

Self-Validation: The assay includes positive (no drug) and negative (untransfected cells) controls. The dose-response curve must exhibit a classic sigmoidal shape, and results should be reproducible across multiple experiments.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for its clinical application.

| Pharmacokinetic Parameter | Value / Description | Reference |

| Absorption | Rapidly absorbed; peak plasma concentrations in 0.5-1.5 hours. | [3][15] |

| Bioavailability | Approximately 70% or higher. | [10][15] |

| Effect of Food | High-fat meal decreases Cmax and AUC; should be taken on an empty stomach. | [10] |

| Distribution | Extensively distributed in tissues. | [15] |

| Metabolism | Not a substrate, inhibitor, or inducer of the CYP450 enzyme system. Minor metabolism to glucuronide and sulfate conjugates. | [10][15] |

| Elimination | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion. | [10][16] |

| Terminal Half-life | Approximately 128-149 hours. | [3][11] |

| Intracellular Half-life (active form) | ~15 hours for ETV-TP. | [9][10] |

Conclusion

This compound's success as a leading anti-HBV agent is a testament to rational drug design. Its unique carbocyclic guanosine structure, particularly the exocyclic methylene group, provides the basis for its potent, multi-pronged inhibition of the viral polymerase. This potent mechanism, combined with a favorable pharmacokinetic profile and a high genetic barrier to resistance, establishes this compound as a critical tool for the long-term management of chronic hepatitis B, effectively suppressing viral replication and reducing the risk of liver disease progression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Articles [globalrx.com]

- 4. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. A novel this compound analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

Entecavir: A Guanosine Nucleoside Analogue for the Inhibition of Hepatitis B Virus DNA Polymerase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The development of effective antiviral therapies is crucial for managing this condition. Entecavir is a potent and selective antiviral medication used in the treatment of chronic HBV infections.[1][2] This technical guide provides an in-depth exploration of this compound's core identity as a guanosine nucleoside analogue, its intricate mechanism of action, and its application in virological research.

Part 1: The Molecular Identity of this compound

Chemical Structure and Properties

This compound is a synthetic carbocyclic analogue of 2'-deoxyguanosine, a natural nucleoside.[3] Its chemical structure features a guanine base attached to a cyclopentyl ring containing a methylene group. This modification is critical to its function and distinguishes it from the natural deoxyguanosine substrate.[3] this compound is administered as a white to off-white powder, which is slightly soluble in water.[4]

| Property | Value | Source |

| Chemical Name | 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, monohydrate | [4] |

| Molecular Formula | C12H15N5O3•H2O | [4] |

| Molecular Weight | 295.3 g/mol | [4] |

| CAS Number | 142217-69-4 | [5] |

| Solubility in Water | 2.4 mg/mL | [4] |

Synthesis and Formulation

This compound is synthesized through a multi-step chemical process. It is formulated for oral administration in the form of film-coated tablets and an oral solution.[4][6] The oral bioavailability of this compound is high, approaching 100%, and it is rapidly absorbed after administration.[2][7]

Part 2: Mechanism of Action - From Prodrug to Active Inhibitor

This compound is administered as a prodrug and must be activated within the host cell to exert its antiviral effect. This activation involves a series of phosphorylation steps to form the active triphosphate metabolite.

Intracellular Activation Pathway

Once inside the cell, this compound is efficiently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ETV-TP).[4][8] This process is initiated by deoxyguanosine kinase.[9][10] ETV-TP has a prolonged intracellular half-life of 15 hours, which contributes to its potent antiviral activity and allows for once-daily dosing.[2][4]

Caption: Intracellular phosphorylation of this compound to its active triphosphate form.

Competitive Inhibition of HBV DNA Polymerase

ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral HBV DNA polymerase.[8][11] This competition is a key aspect of its mechanism of action. ETV-TP exhibits a high degree of specificity for the viral polymerase over host cellular DNA polymerases, which accounts for its favorable safety profile.[8]

Triple-Action Inhibition of HBV Replication

ETV-TP inhibits all three key functions of the HBV polymerase, effectively halting viral replication at multiple stages.[2][4][7]

-

Base Priming: It inhibits the initiation of DNA synthesis by preventing the priming of the HBV DNA polymerase.[2][11]

-

Reverse Transcription: ETV-TP is incorporated into the growing viral DNA chain during the reverse transcription of the negative-strand DNA from the pregenomic RNA.[2][8] This incorporation leads to chain termination, as this compound lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[8]

-

Positive-Strand DNA Synthesis: The synthesis of the positive-strand HBV DNA is also inhibited by the incorporation of ETV-TP, preventing the completion of the viral genome.[2][12]

Caption: this compound triphosphate inhibits three key stages of HBV replication.

Part 3: In Vitro and In Vivo Antiviral Activity

In Vitro Potency

This compound has demonstrated potent antiviral activity against HBV in cell culture models. In HepG2 cells transfected with wild-type HBV, this compound inhibited HBV DNA synthesis with a 50% effective concentration (EC50) of 0.004 µM.[4] Against lamivudine-resistant HBV strains, the median EC50 was 0.026 µM.[4]

| Virus Strain | EC50 (µM) | Source |

| Wild-Type HBV | 0.004 | [4] |

| Lamivudine-Resistant HBV | 0.026 (median) | [4] |

Pharmacokinetics and Pharmacodynamics in Humans

Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 0.5 to 1.5 hours.[2] It has a long terminal half-life of approximately 128 to 149 hours, which supports once-daily dosing.[2][7] The potent suppression of HBV replication by this compound leads to a rapid decline in serum HBV DNA levels in patients with chronic hepatitis B.[12][13]

Part 4: The Challenge of Antiviral Resistance

While this compound has a high genetic barrier to resistance in treatment-naïve patients, resistance can emerge, particularly in patients with pre-existing lamivudine resistance.[11][14]

Genetic Basis of this compound Resistance

Resistance to this compound is associated with specific amino acid substitutions in the HBV polymerase. The development of this compound resistance often requires the presence of lamivudine-resistance mutations (rtM204V/I with or without rtL180M) in addition to at least one other mutation at positions such as rtT184, rtS202, or rtM250.[11][15][16] Novel resistance mutations, such as rtI163V and rtA186T, have also been identified.[17]

Part 5: Experimental Protocols

Protocol: Determination of this compound's In Vitro Antiviral Activity (EC50) using a Cell-Based Assay

This protocol outlines a general method for determining the EC50 of this compound against HBV in a cell culture system, such as HepG2.2.15 cells, which stably produce HBV.

Methodology:

-

Cell Culture: Culture HepG2.2.15 cells in appropriate media and conditions.

-

Drug Treatment: Seed the cells in multi-well plates and treat with serial dilutions of this compound. Include a no-drug control.

-

Incubation: Incubate the treated cells for a defined period (e.g., 48 hours) to allow for HBV replication and drug action.

-

Quantification of Viral DNA: Extract viral DNA from the culture supernatant or intracellularly.

-

qPCR Analysis: Quantify the amount of HBV DNA using quantitative polymerase chain reaction (qPCR).

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral DNA inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for determining the EC50 of this compound.

Protocol: Quantification of Intracellular this compound Triphosphate using LC-MS/MS

This protocol describes a general approach for quantifying the active form of this compound within cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Cell Treatment: Treat cells (e.g., primary human hepatocytes or HepG2 cells) with a known concentration of this compound for a specified time.

-

Cell Lysis: Wash the cells to remove extracellular drug and then lyse the cells to release intracellular contents.

-

Sample Preparation: Perform a protein precipitation and/or solid-phase extraction to clean up the cell lysate and isolate the nucleotide fraction.

-

LC-MS/MS Analysis: Separate the analytes using liquid chromatography and detect and quantify this compound triphosphate using a tandem mass spectrometer.

-

Data Analysis: Use a standard curve to determine the concentration of this compound triphosphate in the cell lysate.

Part 6: Conclusion and Future Directions

This compound stands as a cornerstone in the management of chronic hepatitis B due to its potent and selective inhibition of HBV DNA polymerase, high barrier to resistance in treatment-naïve patients, and favorable pharmacokinetic profile.[2] Its mechanism as a guanosine nucleoside analogue that requires intracellular activation and targets multiple steps in the viral replication process underscores the rational design of effective antiviral agents. Future research may focus on combination therapies to further enhance viral suppression and on strategies to overcome emerging resistance. Additionally, the potential repurposing of this compound for other therapeutic areas, such as oncology, is an emerging field of investigation.[18]

References

- 1. journals.asm.org [journals.asm.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. This compound Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 9. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Impact of viral replication inhibition by this compound on peripheral T lymphocyte subpopulations in chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral activity, dose–response relationship, and safety of this compound following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Diagnosis of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance mutations of hepatitis B virus in this compound‐refractory patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatitis B virus mutation pattern rtL180M+A181C+M204V may contribute to this compound resistance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of novel this compound resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound: A Review and Considerations for Its Application in Oncology [mdpi.com]

An In-depth Technical Guide to the Intracellular Phosphorylation of Entecavir

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Activation Pathway of a Potent Anti-HBV Agent

Entecavir (ETV), a guanosine nucleoside analog, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2] Its potent antiviral activity is not inherent to the parent drug but is unlocked through a crucial intracellular transformation: sequential phosphorylation to its active triphosphate form, this compound triphosphate (ETV-TP).[3][4] This metabolic activation is a prerequisite for its mechanism of action, which involves the competitive inhibition of all three functions of the HBV DNA polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3] Understanding the nuances of this intracellular phosphorylation cascade is paramount for researchers in virology and drug development for several key reasons: it governs the therapeutic efficacy of the drug, influences the potential for drug resistance, and provides a framework for the development of next-generation nucleoside/nucleotide analogs. This guide provides a comprehensive technical overview of the intracellular phosphorylation of this compound, from the enzymatic players to detailed experimental protocols for its study.

The Enzymatic Cascade: A Multi-Step Intracellular Journey

This compound, upon entering the hepatocyte, embarks on a three-step phosphorylation journey, culminating in the formation of the pharmacologically active ETV-TP. This process is catalyzed by a series of host cellular kinases. While the complete picture of all involved enzymes is still an area of active research, a combination of direct experimental evidence and logical inference from known nucleotide metabolism pathways allows for the construction of a highly probable activation cascade.

Step 1: The Initial Phosphorylation to this compound-Monophosphate (ETV-MP)

The first phosphorylation step is often the rate-limiting step in the activation of nucleoside analogs. In the case of this compound, the identity of the primary cytosolic kinase responsible for this initial conversion remains to be definitively elucidated. However, evidence points to the following possibilities:

-

Mitochondrial Deoxyguanosine Kinase (dGK): A significant breakthrough in understanding this compound's metabolism came from a study demonstrating that mitochondrial dGK can phosphorylate this compound.[5][6] This enzyme, primarily located in the mitochondria, is responsible for phosphorylating deoxyguanosine.[5][6] While this finding is crucial, the primary site of HBV replication and this compound's action is within the nucleus and cytoplasm. The extent to which mitochondrial phosphorylation contributes to the cytosolic pool of ETV-MP is an area for further investigation. Some studies suggest a possible minor cytosolic localization of dGK, which could contribute to the initial phosphorylation step.[7]

-

Cytosolic Deoxycytidine Kinase (dCK): Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway with broad substrate specificity, known to phosphorylate various nucleoside analogs. While direct evidence for its action on this compound is not robustly established in the literature, its role in activating other guanosine analogs makes it a plausible candidate for the initial phosphorylation of this compound in the cytoplasm.

Step 2: Conversion to this compound-Diphosphate (ETV-DP)

Once ETV-MP is formed, the subsequent phosphorylation to the diphosphate form is likely catalyzed by guanylate kinase (GK) .[6][8] This enzyme specifically catalyzes the ATP-dependent phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP) in the natural purine metabolism pathway.[6][8] Given the structural similarity of ETV-MP to GMP, it is highly probable that GK recognizes it as a substrate.

Step 3: The Final Activation to this compound-Triphosphate (ETV-TP)

The final and critical step in the activation cascade is the conversion of ETV-DP to the active ETV-TP. This reaction is most likely carried out by nucleoside-diphosphate kinases (NDPKs) .[5][9] NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like ETV-DP), thereby maintaining the cellular pool of triphosphates.[5][9]

The intracellular half-life of the active ETV-TP is approximately 15 hours, which contributes to its potent and sustained antiviral effect.[10]

Visualizing the Pathway: A Graphviz Representation

References

- 1. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prospecbio.com [prospecbio.com]

- 3. A novel function for nucleoside diphosphate kinase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 6. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. proteopedia.org [proteopedia.org]

- 9. Nucleoside diphosphate kinase - Proteopedia, life in 3D [proteopedia.org]

- 10. Localization of the human deoxyguanosine kinase gene (DGUOK) to chromosome 2p13 - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide on the Core Action of Entecavir on Hepatitis B Virus (HBV) DNA Synthesis

This guide provides a detailed examination of the molecular interactions between this compound and the Hepatitis B virus (HBV) replication machinery. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by established experimental protocols and quantitative data.

Introduction: The Challenge of HBV and the Advent of this compound

Hepatitis B virus, a member of the Hepadnaviridae family, establishes a persistent infection characterized by the presence of a stable covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for viral RNAs, including the pregenomic RNA (pgRNA), which is essential for the reverse transcription process that generates new viral DNA. The central enzyme in this replication strategy is the HBV DNA polymerase, a multi-functional protein that is the primary target for antiviral therapies.

This compound emerged as a potent and selective antiviral agent against HBV. It is a guanosine nucleoside analogue with a chemical structure that makes it a highly effective inhibitor of the HBV polymerase. Its introduction into clinical practice marked a significant advancement in the management of chronic hepatitis B due to its high barrier to resistance and profound viral suppression.

Molecular Mechanism of Action: A Tripartite Inhibition

The antiviral activity of this compound is dependent on its intracellular phosphorylation to the active 5'-triphosphate form, this compound triphosphate (ETV-TP). This process is initiated by deoxyguanosine kinase. Once formed, ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase.

The inhibitory effect of this compound is uniquely comprehensive, targeting all three catalytic functions of the viral polymerase:

-

Priming: Inhibition of the initiation of DNA synthesis where the polymerase primes its own reverse transcription activity.

-

Reverse Transcription: Blockade of the synthesis of the negative-strand DNA from the pgRNA template.

-

DNA-Dependent DNA Synthesis: Prevention of the synthesis of the positive-strand DNA to complete the viral genome.

Incorporation of ETV-TP into the nascent viral DNA chain results in chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation. This multi-faceted inhibition contributes to its potent antiviral effect.

Caption: HBV replication cycle and the tripartite inhibition by this compound triphosphate.

Experimental Assessment of this compound's Antiviral Activity

The potency of this compound is quantified through a combination of cell-based and enzymatic assays. These assays are crucial for determining the drug's efficacy, selectivity, and potential for resistance.

Cell-Based Assay for HBV DNA Synthesis Inhibition

This assay utilizes an HBV-producing human hepatoblastoma cell line, such as HepG2 2.2.15, which is stably transfected with the HBV genome.

Protocol: HepG2 2.2.15 Assay

-

Cell Culture: Culture HepG2 2.2.15 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics in 6-well plates until confluent.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) for a period of 6-8 days. The medium containing the drug should be refreshed every 2 days.

-

DNA Extraction: After the treatment period, lyse the cells and extract intracellular HBV DNA using a viral DNA extraction kit.

-

Quantification of HBV DNA:

-

Southern Blot Analysis: Digest the extracted DNA with HindIII (which does not cut the HBV genome) to linearize any plasmid DNA and separate the replicative intermediates by agarose gel electrophoresis. Transfer the DNA to a nylon membrane and probe with a radiolabeled HBV DNA probe.

-

Quantitative PCR (qPCR): Alternatively, quantify the amount of HBV DNA using qPCR with primers specific for the HBV genome.

-

-

Data Analysis: Determine the concentration of this compound that inhibits HBV DNA replication by 50% (EC50). This is calculated by plotting the percentage of HBV DNA inhibition against the log concentration of this compound.

Caption: Workflow for determining this compound's EC50 in a cell-based assay.

Enzymatic Assay for HBV Polymerase Inhibition

This cell-free assay directly measures the inhibitory effect of this compound triphosphate on the enzymatic activity of purified HBV polymerase.

Protocol: HBV Polymerase Enzymatic Assay

-

Enzyme Preparation: Use purified recombinant HBV polymerase expressed in a suitable system (e.g., baculovirus).

-

Reaction Mixture: Prepare a reaction mixture containing the HBV polymerase, a template-primer complex (e.g., pgRNA template), dNTPs (including radiolabeled dGTP), and varying concentrations of this compound triphosphate.

-

Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.

-

Quantification: Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.

-

Data Analysis: Calculate the concentration of this compound triphosphate that inhibits polymerase activity by 50% (IC50).

Quantitative Analysis of Efficacy and Resistance

The following table summarizes the key quantitative data for this compound, highlighting its potent activity against wild-type HBV and the impact of resistance-associated mutations.

| Parameter | Wild-Type HBV | Lamivudine-Resistant (M204V/I) | This compound-Resistant (M204V/I + T184G/S202I) |

| EC50 (Cell-Based Assay) | 0.004 µM | 0.02 - 0.05 µM | > 1.0 µM |

| IC50 (Enzymatic Assay) | 0.003 - 0.007 µM | 0.08 - 0.2 µM | ~10-fold increase vs. LAM-R |

| Fold-Resistance | - | 5 - 12.5 fold | > 250 fold |

Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.

The data clearly indicates that while this compound retains activity against Lamivudine-resistant HBV strains, the addition of specific this compound-associated resistance mutations leads to a significant decrease in susceptibility.

Conclusion

This compound's profound and selective inhibition of HBV DNA synthesis is a direct result of its molecular structure and its tripartite mechanism of action against the viral polymerase. The experimental protocols detailed herein provide a framework for the continued study of its efficacy and the characterization of resistance profiles. This in-depth understanding is paramount for the development of next-generation antiviral therapies and the effective clinical management of chronic hepatitis B.

Entecavir's Unwavering Focus: A Deep Dive into its Selectivity for Hepatitis B Virus

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Entecavir (ETV), a carbocyclic analog of 2'-deoxyguanosine, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2] Its clinical success is underpinned by a remarkable combination of high potency and an exceptional safety profile, both of which are direct consequences of its profound selectivity for the HBV polymerase over host cellular DNA polymerases. This guide delves into the intricate molecular mechanisms that govern this compound's selective inhibition of HBV replication. We will explore the structural and kinetic basis of this selectivity, detail the experimental methodologies to quantify it, and provide insights into the clinical ramifications of this targeted antiviral action.

The Clinical Imperative for Selectivity in Anti-HBV Therapy

Chronic HBV infection remains a significant global health challenge, with millions at risk of developing progressive liver disease, including cirrhosis and hepatocellular carcinoma.[3] The primary therapeutic objective is the long-term suppression of viral replication.[4] Nucleos(t)ide analogs (NAs), such as this compound, are pivotal in achieving this goal. However, the therapeutic window of any NA is critically dependent on its ability to discriminate between the viral polymerase and the host's own DNA polymerases. Off-target inhibition of human DNA polymerases, particularly mitochondrial DNA polymerase gamma (Pol γ), can lead to significant cellular toxicity, manifesting as myopathy, neuropathy, and lactic acidosis.[5] this compound's favorable safety profile is a direct result of its minimal interaction with host polymerases.[5]

The Molecular Journey of this compound: From Prodrug to Potent Inhibitor

This compound is administered as a prodrug and requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ETV-TP), to exert its antiviral effect.[6] This bioactivation is a critical first step in its mechanism of action.

Intracellular Activation Pathway

The conversion of this compound to ETV-TP is a multi-step enzymatic process carried out by host cellular kinases. The efficiency of this conversion contributes significantly to this compound's high potency.[7]

References

- 1. Safety and efficacy of this compound for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to this compound | PLOS One [journals.plos.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating Entecavir's Potential Off-Target Effects in Cellular Models

Preamble: Beyond the Primary Target

Entecavir stands as a cornerstone in the therapeutic arsenal against chronic Hepatitis B Virus (HBV) infection.[1][2] As a guanosine nucleoside analogue, its efficacy is rooted in a highly specific on-target mechanism: the potent and selective inhibition of HBV DNA polymerase.[3][4] Upon intracellular phosphorylation to its active triphosphate form (ETV-TP), it competitively inhibits the viral polymerase at three distinct stages: base priming, reverse transcription of the pregenomic RNA, and synthesis of the positive-strand HBV DNA.[3][4][5] This multi-faceted inhibition results in a high barrier to resistance and profound viral suppression.

However, for any nucleoside analogue, the critical question extends beyond its antiviral potency. The very mechanism that makes them effective—interference with DNA synthesis—carries an inherent risk of interacting with host cellular polymerases. For the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), the principal off-target concern is mitochondrial toxicity.[6][7][8] This phenomenon typically arises from the unintended inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).[8][9] Inhibition of Pol γ can lead to mtDNA depletion, impaired oxidative phosphorylation, a shift to anaerobic glycolysis (increasing lactate production), and in a clinical context, severe adverse events such as myopathy and lactic acidosis.[7][9]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the off-target profile of this compound in cellular models. We will move beyond a simple checklist of assays, focusing instead on the causal logic behind experimental design and the construction of a self-validating workflow to generate trustworthy and actionable data.

The Central Hypothesis and Model Selection: Framing the Investigation

Core Hypothesis: this compound's molecular structure confers a high degree of selectivity for the viral HBV polymerase over host polymerases, particularly mitochondrial Pol γ, resulting in a minimal potential for off-target mitochondrial toxicity at clinically relevant concentrations.

To test this hypothesis, the choice of a cellular model is paramount. The model must not only be amenable to robust and reproducible experimentation but also be biologically relevant to the drug's application.

-

Primary Recommendation: HepG2 Cells. This human hepatoma cell line is the workhorse for this type of investigation for several reasons. It is of hepatic origin, the primary site of HBV replication and this compound's therapeutic action. Critically, HepG2 cells have been used extensively in foundational studies that characterized the mitochondrial toxicity of other NRTIs, providing a wealth of comparative data.[6][10] They are also known to efficiently phosphorylate this compound to its active triphosphate form.[6]

-

Alternative Models:

-

Primary Human Hepatocytes (PHH): Offer higher physiological relevance but are limited by availability, cost, and variability between donors. They are best used for confirmatory studies.[11]

-

Peripheral Blood Mononuclear Cells (PBMCs): While not the primary site of drug action, studies on patient-derived PBMCs can provide insights into potential systemic mitochondrial effects over long-term therapy.[9][12]

-

A Multi-Tiered Experimental Workflow for Off-Target Assessment

A robust investigation relies on a tiered approach, moving from broad cellular health indicators to highly specific molecular-level assays. This workflow ensures that any observed effect can be mechanistically dissected. The inclusion of a known mitochondrial toxin (e.g., Zidovudine [AZT] or Zalcitabine [ddC]) as a positive control and a vehicle control (e.g., DMSO) is non-negotiable for validating the sensitivity and specificity of each assay.

Caption: Tiered workflow for assessing this compound's off-target effects.

Phase 1: General Cytotoxicity and Metabolic Function

Causality: The first step is to differentiate between non-specific cytotoxicity and a targeted effect on mitochondrial metabolism. If a compound is broadly toxic, specific mitochondrial assays are confounded. A selective mitochondrial toxicant will often impair mitochondrial respiration, forcing cells into glycolysis and leading to lactate accumulation, even at non-cytotoxic concentrations.

Protocol 1: Long-Term Cell Proliferation Assay

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density that allows for logarithmic growth over a 15-day period.

-

Compound Exposure: Treat cells with a concentration range of this compound (e.g., 0.1x to 100x the clinical Cmax), a positive control (e.g., ddC at 10x Cmax), and a vehicle control.

-

Culture Maintenance: Culture the cells for 15 days, replacing the medium with freshly prepared compound every 2-3 days.

-

Viability Measurement: At designated time points (e.g., Day 5, 10, and 15), measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

-

Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability (%) against time.

Protocol 2: Extracellular Lactate Measurement

-

Experimental Setup: Use the same long-term culture plates as described in Protocol 1.

-

Supernatant Collection: At each time point (Day 5, 10, 15), just before changing the medium, collect an aliquot of the conditioned cell culture supernatant.

-

Lactate Quantification: Measure the lactate concentration in the supernatant using a commercially available colorimetric or fluorescent lactate assay kit.

-

Analysis: Compare the extracellular lactate concentrations across all treatment groups. A significant increase in lactate relative to the vehicle control, especially in the absence of broad cytotoxicity, is a key indicator of mitochondrial dysfunction.

Expected Data Summary (Based on Published Literature[1][6])

| Compound (at 100x Cmax) | Cell Viability (Day 15) | Extracellular Lactate (Day 15) |

| Vehicle Control (DMSO) | 100% | Baseline |

| This compound | ~100% | No significant increase |

| ddC (Positive Control) | < 20% | Significant increase |

| Lamivudine | < 20% | Significant increase |

| Adefovir | ~70% | Significant increase |

Phase 2: Quantifying Direct Effects on mtDNA and Expression

Causality: If metabolic dysfunction is observed, the next logical step is to determine if it stems from a depletion of the mitochondrial genome itself. A reduction in mtDNA content is a direct and quantifiable consequence of Pol γ inhibition.

Protocol 3: Mitochondrial DNA (mtDNA) Quantification by qPCR

-

Cell Culture & Lysis: Culture HepG2 cells as described in Protocol 1 for 15 days. At each time point, harvest the cells.

-

DNA Extraction: Extract total genomic DNA from the cell pellets using a standard DNA extraction kit.

-

qPCR Setup: Prepare qPCR reactions using primers specific for a mitochondrially-encoded gene (e.g., MT-CO2 or Cox II) and a single-copy nuclear-encoded gene for normalization (e.g., B2M or β-actin). Use a DNA-intercalating dye like SYBR Green for detection.

-

Data Analysis: Calculate the amount of mtDNA relative to nuclear DNA (nDNA) using the delta-delta Ct (ΔΔCt) method. The mtDNA/nDNA ratio in treated cells is compared to that of vehicle-treated cells.

Expected Data Summary (Based on Published Literature[6])

| Compound (at 100x Cmax) | mtDNA/nDNA Ratio vs. Control (Day 15) |

| Vehicle Control (DMSO) | 100% |

| This compound | ~100% (No significant change) |

| ddC (Positive Control) | < 10% (Near-complete depletion) |

| Lamivudine | ~200% (An anomalous increase, a known effect) |

Phase 3: Definitive Enzymatic Validation

Causality: Cellular assays provide a holistic view but cannot definitively prove a direct drug-target interaction. An in vitro enzymatic assay using the purified, active triphosphate form of the drug (ETV-TP) and the purified target enzyme (Pol γ) is the gold standard for confirming or refuting direct inhibition.

Caption: this compound's selectivity for HBV Polymerase over mitochondrial Pol γ.

Protocol 4: In Vitro DNA Polymerase γ Inhibition Assay

-

Reagents: Obtain purified recombinant human Pol γ, the active this compound triphosphate (ETV-TP), and a suitable DNA primer-template.

-

Reaction Setup: Assemble polymerase reactions containing the primer-template, Pol γ, a mix of three natural dNTPs, and one radiolabeled or fluorescently-labeled dNTP (e.g., ³H-dGTP).

-

Inhibition Measurement: Set up parallel reactions containing increasing concentrations of ETV-TP. The assay measures the ability of ETV-TP to compete with dGTP and inhibit the incorporation of the labeled nucleotide.

-

Incorporation Assay: To test if ETV-TP is a substrate, run reactions where dGTP is completely replaced by ETV-TP and measure primer extension via gel electrophoresis.

-

Analysis: Calculate the IC50 (the concentration of ETV-TP required to inhibit 50% of Pol γ activity). Compare this value to the known potent IC50 of ETV-TP against HBV polymerase.

Expected Results: Studies have conclusively shown that ETV-TP is not recognized by mitochondrial DNA Pol γ. It fails to be incorporated into DNA and does not inhibit the polymerase assay at concentrations as high as 300 μM, which is orders of magnitude higher than its inhibitory concentration against HBV polymerase.[1][6][10]

Synthesis and Authoritative Grounding

The collective evidence from this tiered, self-validating workflow provides a clear and compelling narrative. In cellular models, this compound at concentrations far exceeding clinical exposure does not induce cytotoxicity, does not disrupt mitochondrial metabolic function (lactate production), and does not lead to the depletion of mitochondrial DNA.[1][6] The mechanistic basis for this favorable safety profile is confirmed by enzymatic assays, which demonstrate that the active form of this compound is a remarkably poor substrate for and inhibitor of the primary off-target of concern, DNA polymerase γ.[1][10]

While the in vitro data are overwhelmingly consistent, it is important to acknowledge nuances from other studies. Some research has pointed to potential genotoxicity in specific DNA repair-deficient cell lines or at very high concentrations, suggesting interactions with other cellular repair pathways that are distinct from the classical Pol γ-mediated mitochondrial toxicity.[13][14] Furthermore, long-term follow-up studies in patients have noted complex dynamics in mtDNA levels in PBMCs over several years, highlighting that in vitro models, while powerful, may not capture all long-term physiological adaptations.[9][12] Nevertheless, for the direct assessment of off-target potential in a preclinical or research setting, the workflow described here provides the most direct and mechanistically informative data.

Conclusion

The investigation of potential off-target effects is a critical component of drug development and safety assessment. For this compound, a systematic evaluation using relevant hepatic cellular models reveals a very low potential for mitochondrial toxicity. This is underpinned by its high molecular selectivity for the viral target. By employing a multi-tiered approach that moves from cellular phenotype to molecular mechanism, researchers can confidently and robustly characterize the off-target profile of this compound and other nucleoside analogues, ensuring a comprehensive understanding of their cellular impact.

References

- 1. This compound for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Inhibition of Hepatitis B Virus Polymerase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Mitochondrial Toxicity of Metacavir, a New Nucleoside Reverse Transcriptase Inhibitor for Treatment of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes in Mitochondrial Toxicity in Peripheral Blood Mononuclear Cells During Four-Year Administration of this compound Monotherapy in Chinese Patients with Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. heraldopenaccess.us [heraldopenaccess.us]

Entecavir in Basic Research: A Technical Guide to Unraveling HBV Pathogenesis

For researchers, scientists, and drug development professionals dedicated to combating Hepatitis B Virus (HBV), Entecavir (ETV) represents more than a potent therapeutic. It is a precision tool, a molecular probe that has been instrumental in dissecting the intricate lifecycle of HBV and exploring the nuances of antiviral resistance. This guide provides an in-depth technical exploration of this compound's applications in basic research, moving beyond its clinical utility to illuminate its role as a cornerstone of HBV virology studies. Here, we delve into the causality behind experimental choices, providing validated protocols and conceptual frameworks to empower your research endeavors.

The Molecular Underpinnings: this compound's Mechanism of Action

This compound is a carbocyclic analog of 2'-deoxyguanosine, a building block of DNA.[1][2] Its efficacy lies in its selective and potent inhibition of the HBV polymerase, a multi-functional enzyme essential for viral replication.[1][3][4] To be active, this compound must first be phosphorylated by intracellular kinases to its triphosphate form, this compound-triphosphate (ETV-TP).[2][3][5] ETV-TP then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP).[2][3][5]

The inhibitory action of ETV-TP is threefold, targeting all three catalytic activities of the HBV polymerase/reverse transcriptase (RT):

-

Inhibition of Base Priming: ETV-TP interferes with the initiation of DNA synthesis, where the polymerase primes its own reverse transcription.[3][4][6]

-

Inhibition of Reverse Transcription: It blocks the synthesis of the negative-strand DNA from the pre-genomic RNA (pgRNA) template.[3][4]

-

Inhibition of Positive-Strand DNA Synthesis: ETV-TP prevents the completion of the partially double-stranded viral genome.[3][4]

Upon incorporation into the elongating viral DNA, this compound acts as a chain terminator, albeit not an obligate one, halting further DNA synthesis.[3][5][7] This multi-pronged attack results in a profound suppression of HBV replication.

Diagram: this compound's Tri-Phasic Inhibition of HBV Replication

This diagram illustrates the three critical stages of the HBV replication cycle within the hepatocyte that are inhibited by the active form of this compound, this compound-triphosphate (ETV-TP).

Caption: this compound-TP inhibits all three enzymatic functions of HBV polymerase.

In Vitro Systems: The Workhorses of this compound Research

Cell culture models are indispensable for studying the antiviral activity of compounds like this compound, elucidating mechanisms of action, and investigating resistance.

The HepG2.2.15 Cell Line: A Stable HBV-Producing System

The HepG2.2.15 cell line, a human hepatoblastoma cell line stably transfected with the HBV genome, is a cornerstone for in vitro HBV research.[8] These cells constitutively secrete HBV virions and viral antigens, providing a robust and reproducible system for evaluating antiviral efficacy.

Protocol: Standard Antiviral Assay in HepG2.2.15 Cells

Objective: To determine the 50% effective concentration (EC50) of this compound against HBV replication.

Methodology:

-

Cell Culture and Plating:

-

Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS, antibiotics, and 380 µg/mL G418 to maintain selection for the HBV transgene.

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range might be from 0.001 nM to 100 nM.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a "no-drug" vehicle control (e.g., DMSO at the highest concentration used for drug dilution).

-

Incubate the plates for 3 to 5 days. The medium should be changed every 2-3 days with freshly prepared drug dilutions.

-

-

Quantification of Viral Replication:

-

Extracellular HBV DNA (qPCR):

-

Collect the cell culture supernatant.

-

Treat the supernatant with DNase I to remove any contaminating plasmid DNA.

-

Isolate viral DNA from the supernatant using a viral DNA extraction kit.

-

Quantify the encapsidated HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.

-

-

HBV Antigens (ELISA):

-

Collect the cell culture supernatant at the end of the treatment period.

-

Quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using commercial ELISA kits.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HBV DNA replication or antigen secretion for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression model to determine the EC50 value.

-

Biochemical Assays: Isolating the Polymerase-Inhibitor Interaction

To directly study the inhibitory effect of ETV-TP on the HBV polymerase, cell-free biochemical assays are employed. These assays typically use recombinant HBV polymerase and a template to measure DNA synthesis.

Protocol: HBV Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound-triphosphate (ETV-TP) against HBV polymerase activity.

Methodology:

-

Reaction Components:

-

Recombinant HBV polymerase (often expressed and purified from insect cells).

-

A DNA or RNA template and a corresponding primer.

-

A mixture of dNTPs (dATP, dCTP, dTTP, and dGTP), with one being radioactively or fluorescently labeled for detection.

-

Serial dilutions of ETV-TP.

-

-

Assay Procedure:

-

Combine the polymerase, template-primer, and dNTP mix in a reaction buffer.

-

Add the different concentrations of ETV-TP to the reaction mixtures.

-

Initiate the reaction by adding a divalent cation (e.g., MgCl2).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

-

Detection and Quantification:

-

Separate the reaction products (extended primers) from the unincorporated labeled dNTPs using methods like gel electrophoresis or filter-based assays.

-

Quantify the amount of incorporated label, which is proportional to the polymerase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of polymerase activity for each ETV-TP concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ETV-TP concentration and applying a non-linear regression analysis.[1]

-

Data Summary: Comparative In Vitro Potency of this compound

| Compound | EC50 (nM) in Cell Culture | IC50 (nM) for Polymerase |

| This compound | ~0.00375 - 5.3 | ~0.5 |

| Lamivudine | ~138 | ~24.3 |

| Adefovir | >1000 | ~243 |

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions and HBV genotype.[8][9]

Probing Resistance: A High Genetic Barrier and Its Breaches

This compound is characterized by a high genetic barrier to resistance in treatment-naïve patients.[3][10] However, resistance can emerge, particularly in patients with pre-existing lamivudine resistance.[6][11] The primary mutations associated with lamivudine resistance are rtM204V/I and rtL180M.[11][12] The development of this compound resistance typically requires these initial mutations plus at least one additional substitution at positions such as rtT184, rtS202, or rtM250.[6][11]

Experimental Workflow: In Vitro Generation and Analysis of this compound-Resistant Mutants

This workflow outlines the process for creating and characterizing HBV mutants with potential resistance to this compound.

Caption: Workflow for generating and phenotyping this compound-resistant HBV.

Animal Models: Bridging In Vitro Findings to In Vivo Complexity

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral compounds.

-

Duck Hepatitis B Virus (DHBV) Model: The duck model has been instrumental in the early evaluation of anti-HBV agents, including this compound, which demonstrated potent activity in reducing DHBV DNA in infected ducklings.[8]

-

Woodchuck Hepatitis Virus (WHV) Model: The woodchuck model closely mimics human chronic HBV infection and its progression to hepatocellular carcinoma. Studies in woodchucks showed that this compound could significantly reduce viremia and intrahepatic viral replication.[13][14]

-